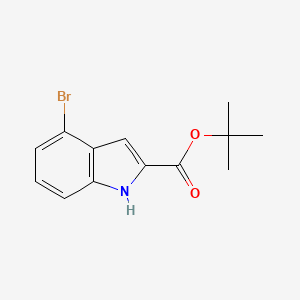

tert-Butyl 4-bromo-1H-indole-2-carboxylate

Description

tert-Butyl 4-bromo-1H-indole-2-carboxylate is a brominated indole derivative with a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen (position 1) and a bromine substituent at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing indole-based scaffolds. Its Boc group enhances stability during reactions, while the bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

Properties

IUPAC Name |

tert-butyl 4-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11-7-8-9(14)5-4-6-10(8)15-11/h4-7,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDWBNAADSSUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(N1)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681288-90-4 | |

| Record name | tert-butyl 4-bromo-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by the introduction of a tert-butyl ester group. One common method starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to the N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol, which is then protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the ester group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are useful for forming carbon-carbon bonds

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like tetrahydrofuran (THF), methanol, and methylene chloride, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

tert-Butyl 4-bromo-1H-indole-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and anti-inflammatory agents.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Material Science: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its biological effects. The indole ring system is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

tert-Butyl 5-Bromo-1H-indole-1-carboxylate (CAS 182344-70-3)

- Key Differences : Bromine is at position 5 instead of 4, and the Boc group is at position 1.

- Impact: The shifted bromine alters regioselectivity in subsequent reactions. For example, position 5 bromine may favor electrophilic substitution at position 3, whereas position 4 bromine directs reactivity to position 2 or 5. The Boc group at position 1 shields the indole NH, improving solubility in non-polar solvents .

- Molecular Weight : 296.17 g/mol (vs. ~354.20 g/mol for the target compound, depending on substituents).

tert-Butyl 4-Bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate (CAS 1359828-81-1)

- Key Differences : A trimethylsilyl (TMS) group replaces the carboxylate at position 2.

- However, it may hinder reactions requiring access to position 2.

- Molecular Weight : 368.34 g/mol .

tert-Butyl 4-Bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (CAS 1394899-06-9)

- Key Differences : Additional substituents include a formyl group at position 3 and methoxy at position 6.

- Impact : The formyl group enables nucleophilic additions (e.g., hydrazine for hydrazone formation), while methoxy enhances electron density on the aromatic ring, favoring electrophilic substitutions.

- Molecular Weight : 354.20 g/mol .

Functional Group Variations

Ethyl 5-Bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-2-carboxylate

- Key Differences : Ethyl ester (instead of tert-butyl) at position 2 and a thiophen-2-ylcarbonyl group at position 3.

- Impact: The ethyl ester offers lower steric hindrance, facilitating hydrolysis under mild conditions. The thiophene moiety introduces π-stacking capability, which is critical in designing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapies .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| tert-Butyl 4-bromo-1H-indole-2-carboxylate* | C₁₃H₁₄BrNO₂ | ~296.17 | Br (4), Boc (1) |

| tert-Butyl 5-bromo-1H-indole-1-carboxylate | C₁₃H₁₄BrNO₂ | 296.17 | Br (5), Boc (1) |

| tert-Butyl 4-bromo-2-TMS-1H-indole-1-carboxylate | C₁₆H₂₂BrNO₂Si | 368.34 | Br (4), TMS (2), Boc (1) |

| Ethyl 5-bromo-3-thiophenoyl-1H-indole-2-carboxylate | C₁₆H₁₃BrNO₂S | 363.25 | Br (5), thiophenoyl (3), ethyl (2) |

Stability and Handling

- Stability : tert-Butyl derivatives (e.g., ) are generally stable under inert conditions but may degrade upon prolonged exposure to moisture or acids due to Boc group lability.

Biological Activity

Introduction

tert-Butyl 4-bromo-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the bromination of indole derivatives followed by carboxylation. The general synthetic route can be outlined as follows:

- Bromination : Indole is brominated at the 4-position using bromine or a brominating agent.

- Carboxylation : The resulting brominated indole is then treated with tert-butyl ester to form the carboxylate.

This compound can be synthesized efficiently using various methodologies, including microwave-assisted synthesis, which enhances yield and reduces reaction time.

Antimicrobial Activity

Research has shown that indole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Bromoindole-2-carboxamide | E. coli | 0.35 μg/mL |

| 5-Bromoindole-2-carboxamide | Klebsiella pneumoniae | 0.75 μg/mL |

| This compound | Pseudomonas aeruginosa | TBD |

The MIC values suggest that these compounds could serve as potential leads for developing new antibiotics, particularly against resistant strains.

Anti-Tuberculosis Activity

Indole derivatives have also been explored for their anti-tuberculosis (TB) activity. A study highlighted that certain indole-based compounds demonstrated potent activity against Mycobacterium tuberculosis, with MIC values significantly lower than standard drugs. Although specific data for this compound is limited, its structural analogs have shown promising results in inhibiting TB.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by substituents on the indole ring. For this compound, the presence of the bromine atom at the 4-position and the tert-butyl group at the carboxylic acid moiety appear to enhance lipophilicity and potentially improve membrane permeability, which are critical factors in biological activity.

Key Findings from SAR Studies:

- Bromination at the 4-position increases antibacterial potency.

- Alkyl substituents , such as tert-butyl, improve solubility and bioavailability.

- Electron-withdrawing groups enhance interaction with biological targets.

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of bromoindoles, including this compound, researchers found that compounds with halogen substitutions exhibited enhanced antibacterial activities compared to their unsubstituted counterparts. The study utilized various bacterial strains to determine efficacy and established a correlation between structural modifications and biological outcomes.

Case Study 2: Anti-Tuberculosis Screening

Another study focused on screening indole derivatives for anti-TB activity reported that compounds similar to this compound showed significant inhibition of M. tuberculosis. The findings suggested that further optimization of this class of compounds could lead to new TB therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.